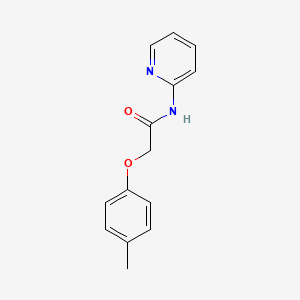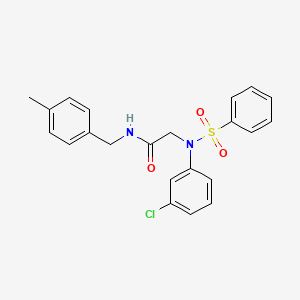![molecular formula C14H8ClF5N2O B3454738 N-(2-chloro-4,5-difluorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3454738.png)
N-(2-chloro-4,5-difluorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-(2-chloro-4,5-difluorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as Teflubenzuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture to control the growth of pests, including insects and mites, on crops such as fruits, vegetables, and cereals. Teflubenzuron has been found to be highly effective against a wide range of pests and is considered to be a promising alternative to traditional pesticides.
Mechanism of Action
Teflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects and mites. Chitin is synthesized in the epidermis and cuticle of these organisms, and the inhibition of chitin synthesis leads to the formation of a defective exoskeleton. This ultimately leads to the death of the pest.
Biochemical and Physiological Effects:
Teflubenzuron has been found to have minimal impact on non-target organisms, including mammals, birds, and fish. It is considered to be highly selective towards insects and mites, and does not affect beneficial insects such as bees and ladybugs. Teflubenzuron is also considered to be environmentally friendly, as it has a low toxicity and does not persist in the environment.
Advantages and Limitations for Lab Experiments
Teflubenzuron has several advantages for use in laboratory experiments. It is highly effective against a wide range of pests, and is considered to be environmentally friendly. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, Teflubenzuron has some limitations, including its selectivity towards insects and mites, which may limit its usefulness for certain experiments.
Future Directions
There are several potential future directions for research on Teflubenzuron. One area of interest is the development of new formulations of Teflubenzuron that can be used in different types of crops and environments. Another area of interest is the study of the long-term effects of Teflubenzuron on non-target organisms, including soil microorganisms and aquatic organisms. Additionally, there is potential for the use of Teflubenzuron in the development of new drugs for the treatment of parasitic infections in humans and animals.
Scientific Research Applications
Teflubenzuron has been extensively studied for its use as a pesticide in agriculture. It has been found to be highly effective against a wide range of pests, including various species of insects and mites. Teflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects and mites, leading to their death.
properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF5N2O/c15-8-5-9(16)10(17)6-12(8)22-13(23)21-11-4-2-1-3-7(11)14(18,19)20/h1-6H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKUQDFFUAGRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2,6-dimethoxyphenol](/img/structure/B3454666.png)
![ethyl 2-(4-bromophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3454671.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3454700.png)
![N-{4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3454706.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B3454714.png)
![3-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3454730.png)

![4-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B3454758.png)



![2-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B3454784.png)
